Mitochondrial fusion promoter M1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

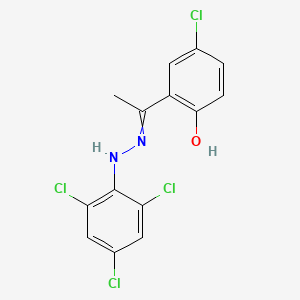

4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl4N2O/c1-7(10-4-8(15)2-3-13(10)21)19-20-14-11(17)5-9(16)6-12(14)18/h2-6,20-21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVDGZYJHHYIIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl4N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893486 | |

| Record name | Mitochondrial Fusion Promoter M1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219315-22-7 | |

| Record name | Mitochondrial Fusion Promoter M1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Mitochondrial Fusion Promoter M1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule Mitochondrial Fusion Promoter M1 (M1). It details its mechanism of action, associated signaling pathways, therapeutic potential, and key experimental data and protocols for its use in a research setting.

Introduction to Mitochondrial Dynamics and M1

Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their morphology, function, and cellular homeostasis.[1][2] This balance is crucial for processes like ATP production, calcium signaling, and apoptosis.[3] The core machinery for mitochondrial fusion involves Mitofusins (Mfn1 and Mfn2) for the outer mitochondrial membrane and Optic Atrophy 1 (OPA1) for the inner membrane.[1][4] An imbalance, often leading to excessive mitochondrial fragmentation, is implicated in a range of pathologies, including neurodegenerative diseases, diabetic complications, and ischemia-reperfusion injury.[2][5][6][7]

This compound (CAS 219315-22-7) is a cell-permeable phenylhydrazone compound identified as a potent modulator of mitochondrial dynamics.[8] It promotes the elongation of fragmented mitochondria, thereby restoring mitochondrial function and protecting cells against fragmentation-associated stress and cell death.[9][10] M1 has emerged as a valuable research tool and a potential therapeutic agent for diseases linked to mitochondrial dysfunction.[5][11][12]

Mechanism of Action

M1's primary mechanism involves promoting mitochondrial fusion, particularly in cells with fragmented mitochondria.[13] Its pro-fusion activity is dependent on the core mitochondrial fusion machinery. Studies have shown that M1 is ineffective in cells completely lacking both Mfn1 and Mfn2, or in OPA1-knockout cells, indicating it requires a basal level of fusion activity to exert its effects.[13]

M1 has been shown to significantly increase the expression of key fusion proteins, including Mfn1, Mfn2, and particularly OPA1.[9] In a model of diabetic cardiomyopathy, M1 administration attenuated the reduction in OPA1 expression, which was critical for its protective effects.[5] The knockdown of OPA1 using siRNA blunted the beneficial outcomes of M1 treatment, confirming the OPA1-dependent nature of its action.[5] While early reports suggested a potential interaction with ATP synthase subunits, subsequent studies in human iPSCs did not find changes in the expression of ATP5A or ATP5B, suggesting this is not the primary mechanism.[13]

The molecule acts to rebalance (B12800153) mitochondrial dynamics, enhancing cellular respiration and overall mitochondrial health.[9][11]

Figure 1: Mechanism of M1 on the core mitochondrial fusion machinery.

Signaling Pathway Modulation: PI3K/AKT Inhibition

Recent research has uncovered a role for M1 in modulating cellular signaling pathways beyond the direct fusion machinery. In a model of cigarette smoke-induced airway inflammation, M1 was found to exert its protective effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[14][15] Activation of this pathway is linked to inflammation and oxidative stress. By suppressing the phosphorylation and activation of PI3K and AKT, M1 significantly reduced the release of inflammatory cytokines (IL-6, IL-8, TNF-α) and markers of oxidative stress.[14]

Figure 2: M1 inhibits the PI3K/AKT pathway to reduce inflammation.

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies involving M1.

Table 1: In Vitro Efficacy of M1

| Parameter | Cell Line | Condition | M1 Concentration | Duration | Result | Reference |

| Mitochondrial Elongation | Mfn1-/- MEFs | - | EC₅₀ = 5.3 µM | - | Promotes elongation | [16] |

| Mitochondrial Elongation | Mfn2-/- MEFs | - | EC₅₀ = 4.42 µM | - | Promotes elongation | [16] |

| Mitochondrial Morphology | Human iPSCs | - | 5-10 µM | 48 h | Significantly reduced granular mitochondria | [13] |

| Mito ROS | BRIN-BD11 Pancreatic β-cells | Cholesterol Exposure | 20 µM | 12 h | Decreased to 1.0±0.44 fold | [9] |

| Mitochondrial Membrane Potential | BRIN-BD11 Pancreatic β-cells | Cholesterol Exposure | 20 µM | 12 h | Increased from 0.29±0.05 to 0.5±0.07 fold | [9] |

| Oxygen Consumption Rate | BRIN-BD11 Pancreatic β-cells | Cholesterol Exposure | 20 µM | 12 h | Prevented impairment | [9] |

| Glucose Stimulated Insulin Secretion (GSIS) | BRIN-BD11 Pancreatic β-cells | Cholesterol Exposure | 20 µM | 12 h | Restored GSIS function | [9] |

| Fusion Protein Expression | TM3 Leydig cells | Triphenyl Phosphate (TPHP) | 1 µM | 12 h | Significantly increased Mfn1, Mfn2, Opa1 | [9] |

Table 2: In Vivo Efficacy of M1

| Animal Model | Disease/Injury Model | M1 Dosage | Administration | Outcome | Reference |

| Sprague-Dawley Rats | Diabetic Cardiomyopathy (STZ-induced) | 2 mg/kg/day | Intraperitoneal | Attenuated oxidative stress, improved mitochondrial function, alleviated DCM | [5] |

| Wistar Rats | Cardiac Ischemia/Reperfusion (I/R) Injury | 2 mg/kg | Intravenous | Reduced brain mitochondrial dysfunction, apoptosis, and inflammation | [9][17] |

| Rats | Doxorubicin-induced "Chemobrain" | 2 mg/kg | - | Improved novel object recognition deficits | [16] |

| Mice | Optic Nerve Damage | - | - | Enhanced axon regeneration and restored visual function | [10][12] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols from cited literature.

Protocol 1: In Vitro Assessment of M1 in High-Glucose-Stressed Cardiomyocytes

-

Cell Culture: Primary neonatal rat cardiomyocytes are isolated and cultured in DMEM.

-

Induction of Stress: To simulate diabetic conditions, cells are cultured in a high glucose (HG) medium (33 mmol/L) for a specified period (e.g., 24-48 hours). A normal glucose (NG) medium (5.5 mmol/L) serves as the control.[5]

-

M1 Treatment: M1, dissolved in DMSO, is added to the HG culture medium at a final concentration (e.g., 10 µM) and incubated for 6-24 hours.[5] A vehicle control (DMSO) is run in parallel.

-

Mitochondrial Morphology Analysis: Cells are stained with a mitochondria-specific dye (e.g., MitoTracker Red CMXRos). Images are captured via confocal microscopy and mitochondrial length/morphology is quantified using imaging software (e.g., ImageJ).

-

Western Blotting: Cell lysates are collected to analyze the protein expression levels of OPA1, Mfn1, Mfn2, and markers for oxidative stress or apoptosis.

-

Functional Assays: Mitochondrial function is assessed by measuring mitochondrial membrane potential (e.g., using JC-1 dye), ATP production (luciferase-based assay), and reactive oxygen species (ROS) production (e.g., using MitoSOX Red).[5]

Figure 3: General experimental workflow for in vitro M1 studies.

Protocol 2: In Vivo Assessment of M1 in a Rat Model of Diabetic Cardiomyopathy

-

Animal Model: Male Sprague-Dawley rats are used. Diabetes is induced via a single intraperitoneal injection of streptozotocin (B1681764) (STZ) at 65 mg/kg.[5] Control animals receive a vehicle injection. Blood glucose levels are monitored to confirm the diabetic model.

-

M1 Administration: Several weeks (e.g., seven) after STZ injection, diabetic rats are randomly assigned to treatment groups. M1 is administered daily via intraperitoneal injection at a dose of 2 mg/kg/day for a chronic period (e.g., six weeks).[5] Control diabetic and non-diabetic rats receive vehicle injections.

-

Echocardiography: Cardiac function is assessed non-invasively using echocardiography at baseline and at the end of the treatment period to measure parameters like ejection fraction and fractional shortening.

-

Tissue Collection and Analysis: At the end of the study, rats are euthanized, and heart tissues are collected.

-

Histology: A portion of the heart tissue is fixed, sectioned, and stained (e.g., with H&E or Masson's trichrome) to assess cardiac morphology and fibrosis.

-

Biochemical Assays: Heart tissue homogenates are used to measure markers of oxidative stress (e.g., malondialdehyde levels, superoxide (B77818) dismutase activity).[14]

-

Molecular Analysis: Western blotting or qPCR is performed on tissue lysates to quantify the expression of mitochondrial dynamics proteins (OPA1, Mfn1/2, Drp1) and other relevant markers.[5][14]

Conclusion

This compound is a powerful small molecule for modulating mitochondrial dynamics. Its well-defined, OPA1-dependent mechanism of action makes it a specific tool for studying the consequences of enhanced mitochondrial fusion. Preclinical data strongly support its therapeutic potential in a variety of disease models characterized by mitochondrial fragmentation, including diabetic complications, neurodegeneration, and ischemia-reperfusion injury. For drug development professionals, M1 represents a promising lead compound for targeting the fundamental process of mitochondrial dynamics to combat complex diseases. Further research into its pharmacokinetics, safety profile, and efficacy in additional models is warranted.

References

- 1. Mitochondrial Fusion and Fission: The fine-tune balance for cellular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial dynamics–fusion, fission, movement, and mitophagy–in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A detailed review of pharmacology of MFN1 (mitofusion-1)-mediated mitochondrial dynamics: Implications for cellular health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitofusins and OPA1 Mediate Sequential Steps in Mitochondrial Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial Dynamics in Neurodegenerative Diseases: Unraveling the Role of Fusion and Fission Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial fission and fusion in neurodegenerative diseases:Ca2+ signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Benchchem [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | Oxidative Phosphorylation | Tocris Bioscience [tocris.com]

- 11. selleckchem.com [selleckchem.com]

- 12. A small molecule M1 promotes optic nerve regeneration to restore target-specific neural activity and visual function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. caymanchem.com [caymanchem.com]

- 17. Mitochondrial Fusion Promoter Given During Ischemia Has Greater Neuroprotective Efficacy Than When Given at Onset of Reperfusion in Rats with Cardiac Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of M1 Muscarinic Acetylcholine Receptor Modulators in Neurodegenerative Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The M1 muscarinic acetylcholine (B1216132) receptor (mAChR M1) has emerged as a compelling therapeutic target for mitigating cognitive deficits associated with neurodegenerative diseases, notably Alzheimer's disease and schizophrenia.[1][2] This technical guide provides an in-depth overview of the mechanism of action of M1 receptor modulators, focusing on both orthosteric agonists and positive allosteric modulators (PAMs). It summarizes key preclinical data for prominent investigational compounds, details the experimental protocols for assessing their efficacy and pharmacological properties, and visualizes the core signaling pathways involved. The presented information aims to equip researchers and drug development professionals with a comprehensive understanding of the therapeutic potential and scientific underpinnings of targeting the M1 receptor.

Introduction: The M1 Receptor as a Therapeutic Target

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in brain regions critical for learning and memory, such as the hippocampus and cortex.[3][4] Its activation is integral to synaptic plasticity and cognitive processes.[3] In Alzheimer's disease, the cholinergic system undergoes significant degeneration, leading to a decline in acetylcholine levels and contributing to cognitive impairment.[1] While acetylcholinesterase inhibitors offer some symptomatic relief, their efficacy is limited and does not address the underlying pathology.[5] Direct activation of the M1 receptor presents a more targeted approach to enhance cholinergic signaling and potentially offers both symptomatic and disease-modifying benefits.[1][6]

M1 receptor activation has been shown to modulate the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway and to reduce the hyperphosphorylation of tau protein, two key pathological hallmarks of Alzheimer's disease.[1][5][7] This dual mechanism of action, combining cognitive enhancement with potential disease modification, has driven the development of selective M1 receptor agonists and, more recently, positive allosteric modulators (PAMs). PAMs offer the advantage of enhancing the effect of the endogenous neurotransmitter acetylcholine, which may provide a more nuanced and physiological modulation of receptor activity with a potentially better side-effect profile compared to direct agonists.[8][9]

Mechanism of Action: Signaling Pathways

The M1 receptor primarily couples to the Gq/11 family of G-proteins.[4][10] Upon agonist or PAM-facilitated acetylcholine binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[10] The rise in cytosolic calcium and the presence of DAG activate protein kinase C (PKC).

This canonical signaling cascade has several downstream consequences relevant to the pathophysiology of Alzheimer's disease. Activation of the M1 receptor can:

-

Promote non-amyloidogenic APP processing: M1 receptor signaling can increase the activity of α-secretase (ADAM17), which cleaves APP within the amyloid-beta (Aβ) domain, thus precluding the formation of neurotoxic Aβ peptides.[1][5] Concurrently, it can decrease the activity of β-secretase 1 (BACE1), the initial enzyme in the amyloidogenic pathway.[5]

-

Reduce tau hyperphosphorylation: The M1 signaling cascade can inhibit the activity of glycogen (B147801) synthase kinase 3β (GSK-3β), a key kinase responsible for the hyperphosphorylation of the tau protein.[6][7] Hyperphosphorylated tau aggregates to form neurofibrillary tangles, another hallmark of Alzheimer's disease.

The following diagram illustrates the M1 receptor signaling pathway and its influence on APP processing and tau phosphorylation.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]

- 4. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Loss of Muscarinic M1 Receptor Exacerbates Alzheimer's Disease–Like Pathology and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M1 muscarinic agonists as potential disease-modifying agents in Alzheimer's disease. Rationale and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Mitochondrial Fusion Promoter M1: A Technical Guide

Abstract

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their morphology, distribution, and function. An imbalance in mitochondrial dynamics, particularly a shift towards excessive fission, is implicated in a variety of human diseases, including neurodegenerative disorders, metabolic diseases, and cardiovascular conditions. Small molecules that can modulate mitochondrial dynamics, therefore, represent a promising therapeutic strategy. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of the mitochondrial fusion promoter M1, a small molecule that has demonstrated significant potential in preclinical studies. This document is intended for researchers, scientists, and drug development professionals interested in the field of mitochondrial dynamics and therapeutics.

Introduction

Mitochondrial fusion is a critical cellular process mediated by a dedicated protein machinery, including Mitofusins 1 and 2 (Mfn1/2) on the outer mitochondrial membrane and Optic Atrophy 1 (OPA1) on the inner mitochondrial membrane. This process allows for the exchange of mitochondrial DNA, proteins, and metabolites, ensuring the integrity and proper function of the mitochondrial network. Deficiencies in mitochondrial fusion lead to mitochondrial fragmentation, impaired cellular respiration, and increased susceptibility to cell death.

The small molecule M1 (4-chloro-2-(1-(2-(2,4,6-trichlorophenyl)hydrazono)ethyl)phenol) was identified through a high-throughput screen for compounds capable of promoting mitochondrial fusion in mammalian cells. It has since been characterized as a potent promoter of mitochondrial fusion, demonstrating protective effects in a range of cellular and animal models of disease.

Physicochemical Properties of M1

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀Cl₄N₂O | [1] |

| Molecular Weight | 364.05 g/mol | [1] |

| CAS Number | 219315-22-7 | [1] |

| Appearance | White to beige powder | [2] |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol | [3] |

| Purity | ≥95% (HPLC) | [2] |

| Storage | Store at -20°C |

Biological Activity and In Vitro Efficacy

M1 has been shown to promote mitochondrial elongation and counteract mitochondrial fragmentation induced by various stressors in a variety of cell types.

Effects on Mitochondrial Morphology

M1 induces a shift from fragmented to elongated and interconnected mitochondrial networks.

| Cell Type | Condition | M1 Concentration | Observed Effect | Reference |

| Mfn1 KO MEFs | - | 5 µM | Increased mitochondrial elongation | [4] |

| Mfn2 KO MEFs | - | 5 µM | Increased mitochondrial elongation | [4] |

| SH-SY5Y cells | MPP+ induced fragmentation | 5 µM | Protection against fragmentation | [5] |

| Pancreatic β-cells (BRIN-BD11) | Cholesterol-induced fragmentation | 20 µM | Restoration of mitochondrial architecture | [4] |

| Human Airway Smooth Muscle Cells | Cigarette Smoke Extract (CSE) | - | Attenuated CSE-induced fragmentation | [6] |

Effects on Cellular Respiration and Metabolism

M1 has been demonstrated to improve mitochondrial respiratory function in cells with compromised mitochondrial dynamics.

| Cell Type | Condition | M1 Concentration | Observed Effect | Reference |

| Pancreatic β-cells (BRIN-BD11) | Cholesterol exposure | 20 µM | Prevented impairment of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) | [4] |

| Pancreatic β-cells (BRIN-BD11) | Cholesterol exposure | 20 µM | Restored Glucose Stimulated Insulin Secretion (GSIS) | [4] |

| Effector T cells | - | - | Induced a memory T cell morphology and improved cellular respiration |

Effects on Protein Expression

M1 modulates the expression of key proteins involved in mitochondrial dynamics.

| Cell Type | Condition | M1 Concentration | Protein | Change in Expression | Reference |

| TM3 cells | TPHP-induced stress | 1 µM | Mfn1, Mfn2, OPA1 | Increased | [4] |

| BEAS-2B cells | CSE exposure | - | MFN2, OPA1 | Increased | [7] |

| BEAS-2B cells | CSE exposure | - | DRP1, MFF | Decreased | [7] |

| Diabetic rat hearts | Diabetes | 2 mg/kg/day (in vivo) | OPA1 | Attenuated reduction | [8] |

In Vivo Efficacy

M1 has demonstrated therapeutic potential in several animal models of disease.

| Animal Model | Disease/Injury Model | M1 Dosage | Route of Administration | Key Findings | Reference |

| Rat | Cardiac Ischemia/Reperfusion Injury | 2 mg/kg | Intravenous | Alleviated cardiac and brain damage | [4] |

| Rat | Diabetic Cardiomyopathy | 2 mg/kg/day for 6 weeks | Intraperitoneal | Attenuated oxidative stress, improved mitochondrial function, and alleviated DCM | [8] |

| Mouse | Cigarette Smoke-Induced Airway Inflammation | - | - | Attenuated lung histologic damage and mucus hypersecretion | [7] |

| Rat | Optic Nerve Damage | - | - | Enhanced axon regeneration |

Mechanism of Action

The precise molecular target of M1 is still under investigation, but its mechanism of action involves the modulation of the mitochondrial fusion machinery and key cellular signaling pathways.

Modulation of Mitochondrial Fusion Proteins

M1 promotes mitochondrial fusion by influencing the expression and/or activity of Mfn1, Mfn2, and OPA1.[4][8] It appears to require a basal level of these proteins to exert its effect, as it does not promote fusion in cells completely lacking both Mfn1 and Mfn2.[9]

Involvement of the PI3K/AKT Signaling Pathway

Recent studies have elucidated a role for the PI3K/AKT pathway in mediating the protective effects of M1.[7][10] In a model of cigarette smoke-induced airway inflammation, M1 was found to inhibit the activation of the PI3K/AKT signaling pathway.[7][10] This suggests that M1's therapeutic effects may be, in part, due to its ability to modulate this key signaling cascade that is often dysregulated in inflammatory conditions.

Signaling Pathway Diagram

Experimental Protocols

In Vitro Treatment with M1

-

Stock Solution Preparation: Prepare a 10-100 mM stock solution of M1 in sterile DMSO. Store aliquots at -20°C.

-

Cell Culture: Culture cells of interest in their appropriate growth medium to the desired confluency.

-

Treatment: Dilute the M1 stock solution in fresh culture medium to the desired final concentration (typically 1-20 µM).[4] A vehicle control (DMSO) should be run in parallel.

-

Incubation: Incubate the cells with M1 for the desired duration (e.g., 12-24 hours), depending on the specific assay.[4]

Mitochondrial Morphology Analysis

-

Staining: Stain mitochondria with a fluorescent probe such as MitoTracker Green or by immunofluorescence for a mitochondrial protein (e.g., TOM20, Hsp60).

-

Imaging: Acquire images using a confocal or fluorescence microscope with appropriate filter sets.

-

Quantification: Analyze mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji). Quantify parameters such as mitochondrial length, aspect ratio, form factor, and the percentage of cells with fragmented versus tubular mitochondria.

Cellular Respiration Assay (Seahorse XF Analyzer)

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

M1 Treatment: Treat cells with M1 or vehicle control for the desired duration.

-

Assay Preparation: Wash the cells and replace the culture medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

-

Seahorse Assay: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

-

Data Analysis: Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Experimental Workflow Diagram

Conclusion and Future Directions

This compound is a promising small molecule with significant therapeutic potential for diseases associated with mitochondrial dysfunction. Its ability to promote mitochondrial fusion, improve cellular respiration, and modulate key signaling pathways underscores its importance as a tool for both basic research and drug development. Future research should focus on identifying the direct molecular target of M1, further elucidating its downstream signaling pathways, and evaluating its safety and efficacy in a broader range of preclinical disease models. These efforts will be crucial for translating the potential of M1 into novel therapies for patients with mitochondrial-related diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ≥95% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound (#55199) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Cigarette smoke-induced mitochondrial fragmentation and dysfunction in human airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

The Role of M1 Macrophages in Mitochondrial Dynamics: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Classically activated, pro-inflammatory M1 macrophages are critical drivers of the innate immune response. Their function is underpinned by a profound metabolic and mitochondrial reprogramming. This guide provides an in-depth examination of the role of mitochondrial dynamics—the balance between mitochondrial fission and fusion—in M1 macrophage polarization and function. We will explore the core signaling pathways that link inflammatory stimuli to the mitochondrial fission machinery, detail the functional consequences of these morphological changes, present key quantitative data, and provide detailed protocols for cornerstone experiments in this field. The central thesis is that Drp1-mediated mitochondrial fission is a hallmark of M1 polarization, essential for the metabolic shift and effector functions that define this phenotype.

Metabolic and Mitochondrial Reprogramming in M1 Macrophages

M1 macrophage polarization, typically induced by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), is characterized by a dramatic shift in cellular metabolism away from oxidative phosphorylation (OXPHOS) towards aerobic glycolysis, a phenomenon known as the Warburg effect.[1][2][3] This metabolic switch is not merely for rapid ATP production but is integral to the macrophage's pro-inflammatory function.[3]

This transition involves:

-

Upregulation of Glycolysis: M1 macrophages increase glucose uptake and the flux through glycolytic pathways to rapidly generate ATP.[3][4]

-

A Disrupted Tricarboxylic Acid (TCA) Cycle: The TCA cycle experiences two key breaks at isocitrate dehydrogenase (IDH) and succinate (B1194679) dehydrogenase (SDH).[3][5] This disruption is not a failure but a functional reprogramming that leads to the accumulation of specific metabolites that act as signaling molecules.

-

Metabolite Signaling: Accumulated metabolites like succinate and citrate (B86180) play crucial roles in the inflammatory response.[4][5] Succinate, for instance, can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that further promotes the glycolytic and pro-inflammatory phenotype.[3]

Crucially, this metabolic reprogramming is inextricably linked to changes in mitochondrial morphology. The shift towards glycolysis and away from OXPHOS correlates with a profound restructuring of the mitochondrial network.[2]

The Dominance of Mitochondrial Fission in M1 Polarization

A defining characteristic of M1 macrophages is the fragmentation of their mitochondrial network, driven by an increase in mitochondrial fission.[6][7][8] This process is primarily orchestrated by the cytosolic GTPase, Dynamin-related protein 1 (Drp1).[1][2] Upon activation, Drp1 translocates from the cytosol to the outer mitochondrial membrane, where it oligomerizes and constricts the mitochondrion to cause division.[7]

The activation of Drp1 in response to M1 polarizing signals is a tightly regulated process involving a complex signaling cascade initiated by pattern recognition receptors.

Key Signaling Pathway:

-

Stimulus and Receptor: LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the macrophage surface.[7]

-

Adaptor Protein Recruitment: TLR4 activation recruits the adaptor protein MyD88 (myeloid differentiation primary response 88).[7]

-

Downstream Signaling: The MyD88-dependent pathway activates transcription factors such as NF-κB, which drives the expression of pro-inflammatory genes.[4][6]

-

Drp1 Post-Translational Modification: The signaling cascade culminates in post-translational modifications of Drp1 that enhance its fission activity. This is a complex process involving multiple phosphorylation and dephosphorylation events:

-

Activating Phosphorylation: LPS stimulation can promote the phosphorylation of Drp1 at Serine 616 (Ser635 in mice), a modification known to boost its fission activity.[7][9] This can be mediated by kinases such as PKCδ and is enhanced by the transcription factor Stat2.[9][10]

-

Inhibitory Dephosphorylation: Simultaneously, Drp1 is often dephosphorylated at inhibitory sites like Serine 637 (Ser656 in mice).[1][7][10] The mitochondrial phosphatase PGAM5 has been shown to interact with and dephosphorylate Drp1 at this site in response to LPS, promoting its activity.[1][10]

-

This multi-pronged activation ensures a robust shift towards mitochondrial fission, which is a necessary step for M1 effector function.

The Role of Mitochondrial Fusion

Mitochondrial fusion, the process of mitochondria merging to form elongated networks, is mediated by Mitofusins 1 and 2 (Mfn1, Mfn2) on the outer membrane and Optic Atrophy 1 (OPA1) on the inner membrane.[11][12] In the context of M1 polarization, the cellular machinery is skewed away from fusion and towards fission.[6]

However, the fusion machinery is not merely passive. OPA1 is critical for maintaining mitochondrial cristae structure and the efficiency of respiratory supercomplexes.[13] Studies have shown that the selective deletion of OPA1 in myeloid cells impairs M1 commitment, yet also leads to a baseline metabolic state resembling M1 priming.[13][14] This highlights the complex role of fusion proteins; while their activity is reduced during M1 polarization, their presence is necessary for proper mitochondrial function and the ability to mount a robust inflammatory response.

Functional Consequences of M1-Associated Fission

The fragmentation of the mitochondrial network is not an epiphenomenon but a critical driver of the M1 phenotype.

-

Metabolic Reprogramming: Fragmented mitochondria are less efficient at OXPHOS, reinforcing the cell's reliance on glycolysis.

-

Mitochondrial ROS (mtROS) Production: Remodeled, fragmented mitochondria in M1 macrophages shift their function from ATP synthesis to the production of reactive oxygen species (ROS).[9] These mtROS are not just damaging byproducts but act as crucial signaling molecules that amplify the NF-κB pathway and promote inflammatory cytokine transcription.[4][9]

-

Inflammasome Activation: Drp1-mediated fission and the resulting mtROS are linked to the activation of the NLRP3 inflammasome, a key platform for processing and secreting the potent pro-inflammatory cytokine IL-1β.[15]

-

Pro-inflammatory Cytokine Secretion: Inhibition of Drp1, either pharmacologically or genetically, has been shown to blunt the production of key M1 cytokines like TNF-α, IL-6, and IL-12.[7][9]

Quantitative Data Summary

The shift in mitochondrial dynamics and metabolism during M1 polarization has been quantified across numerous studies.

| Parameter | Change in M1 vs. M0/M2 Macrophages | References |

| Mitochondrial Morphology | Fragmented, punctate, decreased aspect ratio | [6][8][16] |

| Drp1 Phosphorylation (Ser616) | Increased | [9][15] |

| Drp1 Dephosphorylation (Ser637) | Increased (leading to activation) | [1][10] |

| Oxygen Consumption Rate (OCR) | Decreased (Basal and Maximal) | [17][18] |

| Extracellular Acidification Rate (ECAR/PER) | Increased | [17][18][19] |

| Mitochondrial Membrane Potential (Δψm) | Reduced | [8][9] |

| Mitochondrial ROS (mtROS) | Increased | [4][9] |

Key Experimental Protocols

Investigating the role of mitochondrial dynamics in M1 macrophages relies on a core set of techniques.

Protocol 1: Analysis of Mitochondrial Morphology via Fluorescent Microscopy

This protocol allows for the direct visualization and quantification of mitochondrial network structure.

Methodology:

-

Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7) on glass-bottom dishes or coverslips suitable for high-resolution imaging.

-

M1 Polarization: Treat cells with M1 polarizing stimuli (e.g., 100 ng/mL LPS and 20 ng/mL IFN-γ) for a specified time, typically 12-24 hours. Include an untreated (M0) control group.

-

Mitochondrial Staining: Incubate cells with a mitochondrial dye. For fixable staining, use MitoTracker Red CMXRos or Deep Red at a working concentration of 100-500 nM in complete medium for 30 minutes at 37°C.[17][20]

-

Wash: Gently wash the cells twice with pre-warmed PBS to remove excess dye.

-

Fixation (Optional): For endpoint analysis or combination with immunofluorescence, fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[21] Wash 2-3 times with PBS post-fixation.

-

Imaging: Acquire images using a confocal microscope. Capture Z-stacks to ensure the entire mitochondrial network within a cell is imaged.

-

Analysis: Use imaging software (e.g., ImageJ/Fiji) to quantify mitochondrial morphology. Common metrics include aspect ratio (major axis/minor axis) and form factor. A decrease in these values indicates fragmentation.[16]

Protocol 2: Assessment of Mitochondrial Respiration via Extracellular Flux Analysis

The Agilent Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time to assess mitochondrial respiration and glycolysis.

Methodology:

-

Cell Seeding: Seed macrophages (e.g., 30,000-50,000 cells/well) in a Seahorse XF cell culture microplate and allow them to adhere.[18][19]

-

Polarization: Treat cells with M1 stimuli as required for the experiment.

-

Sensor Hydration: The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.[22]

-

Assay Preparation: On the day of the assay, remove the culture medium. Wash cells twice with pre-warmed XF Assay Medium (e.g., XF DMEM supplemented with glucose, pyruvate, and glutamine). Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes.[22][23]

-

Compound Loading: Load the injector ports of the sensor cartridge with the following compounds (typical final concentrations):

-

Port A: Oligomycin (1.0 - 1.5 µM) to inhibit ATP synthase.

-

Port B: FCCP (1.0 - 2.0 µM) to uncouple the proton gradient and induce maximal respiration.

-

Port C: Rotenone & Antimycin A (0.5 µM each) to shut down mitochondrial respiration completely.[18]

-

-

Run Assay: Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer. The software will calculate key parameters like Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Non-Mitochondrial Oxygen Consumption.

Protocol 3: Analysis of Drp1 Activation via Western Blot

This protocol detects the phosphorylation status of Drp1, a key indicator of its activation state.

Methodology:

-

Cell Lysis: After M1 polarization, wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[24] Scrape the cells, collect the lysate, and clarify by centrifugation at ~12,000 rpm for 10-15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples. Add Laemmli (SDS) sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Separate proteins by size by running the samples on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[24]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for phosphorylated Drp1 (e.g., anti-p-Drp1 Ser616) and total Drp1 as a loading control.[15] An antibody for a housekeeping protein like α-tubulin or GAPDH should also be used.

-

Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity to determine the ratio of phosphorylated Drp1 to total Drp1.

Conclusion and Implications for Drug Development

The evidence is clear: mitochondrial dynamics, and specifically Drp1-mediated fission, are not passive bystanders but central regulators of M1 macrophage polarization and function. The fragmentation of the mitochondrial network is a required step that enables the metabolic shift to aerobic glycolysis and promotes the generation of mtROS for pro-inflammatory signaling.

For drug development professionals, this signaling axis presents a compelling therapeutic target. In diseases characterized by excessive or chronic M1-driven inflammation (e.g., autoimmune myocarditis, rheumatoid arthritis, atherosclerosis), inhibiting Drp1-mediated fission could represent a powerful strategy to quell inflammation.[4][6][25] Pharmacological inhibitors of Drp1, such as Mdivi-1, have already shown promise in preclinical models by mitigating macrophage-driven inflammation.[9][15] A deeper understanding of the molecular machinery controlling mitochondrial dynamics in macrophages will continue to open new avenues for therapeutic intervention in a wide range of inflammatory diseases.

References

- 1. Mitochondrial PGAM5−Drp1 signaling regulates the metabolic reprogramming of macrophages and regulates the induction of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Pivotal Role of Mitochondria in Macrophage Response to Bacterial Pathogens [frontiersin.org]

- 4. The Role of Mitochondrial Regulation in Macrophage Polarization: Implications for the Pathogenesis of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial metabolism regulates macrophage biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drp1 Promotes Macrophage M1 Polarization and Inflammatory Response in Autoimmune Myocarditis by Driving Mitochondrial Fission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipopolysaccharide promotes Drp1‐dependent mitochondrial fission and associated inflammatory responses in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondria-Targeted Biomaterials-Regulating Macrophage Polarization Opens New Perspectives for Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stat2-Drp1 mediated mitochondrial mass increase is necessary for pro-inflammatory differentiation of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Mitochondrial PGAM5−Drp1 signaling regulates the metabolic reprogramming of macrophages and regulates the induction of inflammatory responses [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. The Mitochondrial Fusion-Related Proteins Mfn2 and OPA1 are Transcriptionally Induced during Differentiation of Bone Marrow Progenitors to Immature Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. OPA1 drives macrophage metabolism and functional commitment via p65 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. δPKC-Mediated Drp1 Phosphorylation Impacts Macrophage Mitochondrial Function and Inflammatory Response to Endotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Imaging of macrophage mitochondria dynamics in vivo reveals cellular activation phenotype for diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 19. agilent.com [agilent.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. tabaslab.com [tabaslab.com]

- 23. benchchem.com [benchchem.com]

- 24. elabscience.com [elabscience.com]

- 25. researchgate.net [researchgate.net]

The M1 Promoter Landscape: A Technical Guide to its Influence on Cellular Respiration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the functional consequences of M1 promoter activation on cellular respiration, a critical consideration in inflammatory diseases and immuno-oncology. The "M1 promoter" is not a singular entity but rather a collective term for the regulatory regions of genes upregulated during the pro-inflammatory M1 polarization of macrophages. Activation of these promoters orchestrates a profound metabolic shift, fundamentally altering how these immune cells generate energy and execute their effector functions. This guide details the signaling pathways that converge on M1 promoters, presents quantitative data on the resulting metabolic changes, and provides detailed experimental protocols for their investigation.

The Metabolic Signature of M1 Macrophage Polarization

Classically activated, or M1, macrophages are key mediators of the initial defense against pathogens and are characterized by the production of pro-inflammatory cytokines.[1][2] This functional polarization is inextricably linked to a dramatic reprogramming of cellular metabolism. Upon stimulation by signals like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), macrophages switch from their primary metabolic pathway of oxidative phosphorylation (OXPHOS) to aerobic glycolysis, a phenomenon often referred to as the Warburg effect.[3][4][5] This metabolic transition is essential to meet the high energy and biosynthetic demands of an activated inflammatory state.[6]

This shift is characterized by a decrease in oxygen consumption rates (OCR) and an increase in lactate (B86563) release.[7] M1 macrophage metabolism is also marked by a truncated tricarboxylic acid (TCA) cycle and a redirection of metabolic intermediates to support the synthesis of inflammatory mediators.[5]

Signaling Pathways Converging on M1 Promoters

The activation of M1-associated gene promoters is orchestrated by a complex network of signaling pathways initiated by pro-inflammatory stimuli. Key pathways include those mediated by Toll-like receptors (TLRs), such as TLR4 which recognizes LPS, and the IFN-γ receptor.[8][9] These signaling cascades culminate in the activation of specific transcription factors that bind to the promoter regions of M1 genes.

Key transcription factors involved in M1 polarization include:

-

Nuclear Factor-kappa B (NF-κB): A central regulator of inflammatory gene expression, including TNF-α, IL-1β, IL-6, and inducible nitric oxide synthase (iNOS).[10][11][12]

-

Signal Transducer and Activator of Transcription 1 (STAT1): Activated by IFN-γ, STAT1 is a critical mediator of M1 polarization.[12][13]

-

Interferon Regulatory Factors (IRFs): IRF1, IRF5, and IRF8 are key players in the transcriptional activation of M1 genes.[14]

-

Hypoxia-inducible factor 1-alpha (HIF-1α): Stabilized by metabolic intermediates like succinate, HIF-1α drives the expression of glycolytic enzymes.[1][15]

The convergence of these pathways on the promoters of genes like Nos2 (encoding iNOS), Il1b, and Tnf initiates the profound metabolic and functional changes characteristic of M1 macrophages.

Quantitative Analysis of Cellular Respiration

The metabolic shift in M1 macrophages is quantifiable by measuring the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis.[3] The Seahorse XF Analyzer is a standard instrument for these real-time measurements.[3]

| Metabolic Parameter | M0 Macrophages (Basal) | M1-Polarized Macrophages | M2-Polarized Macrophages | Reference |

| Oxygen Consumption Rate (OCR) | Higher | Lower | Higher | [7][16] |

| Extracellular Acidification Rate (ECAR) | Lower | Higher | Lower | [3][6] |

| Glycolysis | Basal | Increased | Basal/Slightly Increased | [1][17] |

| Oxidative Phosphorylation (OXPHOS) | Primary Energy Source | Suppressed | Primary Energy Source | [2][7] |

Note: The exact quantitative values can vary depending on the specific cell type (e.g., primary cells vs. cell lines), stimulating agents, and experimental conditions.

The pro-inflammatory stimuli LPS and IFN-γ lead to a rapid increase in glycolytic rates in M1-polarized macrophages, while the OCR is often decreased.[6] In contrast, M2 macrophages, stimulated by IL-4 and IL-13, show enhanced OCR compared to the non-polarized (M0) state.[16]

Experimental Protocols

Macrophage Polarization

A common method for in vitro studies involves the differentiation of monocytes into macrophages, followed by polarization to the M1 phenotype.

Protocol for THP-1 Differentiation and M1 Polarization:

-

Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]

-

Differentiation (M0 Macrophages): Seed THP-1 cells at a density of 4 x 10^4 to 8 x 10^4 cells per well in a Seahorse XF96 cell culture microplate.[3] Induce differentiation by treating the cells with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[3] Differentiated macrophages will become adherent.

-

Resting Phase: After differentiation, gently aspirate the PMA-containing medium, wash the cells once with fresh, warm RPMI-1640, and add fresh complete medium. Allow the cells to rest for at least 24 hours to return to a basal metabolic state.[3]

-

M1 Polarization: To induce M1 polarization, stimulate the M0 macrophages with 100 ng/mL of lipopolysaccharide (LPS) and 20 ng/mL of interferon-gamma (IFN-γ) for 24 hours.

Measurement of Cellular Respiration using Seahorse XF Analyzer

The Agilent Seahorse XF Analyzer measures OCR and ECAR in real-time.[3] The Mito Stress Test and Glycolysis Stress Test are common assays.

Seahorse XF Cell Mito Stress Test Protocol:

-

Sensor Cartridge Hydration: The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of a utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.[3]

-

Assay Medium Preparation: Prepare the Mito Stress Test assay medium: Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.[3]

-

Cell Plate Preparation: On the day of the assay, remove the culture medium from the polarized macrophages and wash twice with the warm Seahorse XF assay medium. Add the final volume of assay medium to each well (typically 180 µL for an XFe96). Incubate the cell plate at 37°C in a non-CO2 incubator for 45-60 minutes to allow for temperature and pH equilibration.[3]

-

Inhibitor Preparation: Prepare fresh solutions of Oligomycin, FCCP, and a mix of Rotenone and Antimycin A in the assay medium at 10X the final desired concentration.[3] Recommended final concentrations are typically 1.0-1.5 µM for Oligomycin, 1.0-2.0 µM for FCCP, and 0.5 µM for Rotenone/Antimycin A.[16][18]

-

Loading the Sensor Cartridge: Load the prepared inhibitor solutions into the appropriate ports of the hydrated sensor cartridge.

-

Running the Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will sequentially inject the inhibitors and measure the changes in OCR and ECAR.

Conclusion

The activation of M1 promoters initiates a cascade of events that culminates in a profound metabolic reprogramming of macrophages, shifting their energetic reliance from oxidative phosphorylation to aerobic glycolysis. This metabolic switch is fundamental to their pro-inflammatory function. Understanding the signaling pathways that control these promoters and the resulting metabolic phenotype is crucial for the development of novel therapeutic strategies that aim to modulate macrophage function in a variety of disease contexts. The experimental protocols outlined in this guide provide a robust framework for investigating the intricate relationship between M1 promoter activity and cellular respiration.

References

- 1. Frontiers | Metabolic Reprograming in Macrophage Polarization [frontiersin.org]

- 2. The Metabolic Prospective and Redox Regulation of Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. HIF-1, the Warburg Effect, and Macrophage/Microglia Polarization Potential Role in COVID-19 Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. Metabolic Reprogramming Induces Macrophage Polarization in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Macrophage Polarization, Metabolic Reprogramming, and Inflammatory Effects in Ischemic Heart Disease [frontiersin.org]

- 9. Mitochondrial metabolism regulates macrophage biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance [frontiersin.org]

- 12. The Regulatory Network of Transcription Factors in Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Transcriptional Regulation of Macrophages Polarization by MicroRNAs [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. dovepress.com [dovepress.com]

- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mitochondrial Fusion Promoter M1: Mechanisms and Experimental Analysis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The integrity of the mitochondrial network, maintained by a dynamic balance of fusion and fission, is paramount to cellular health and function. Dysregulation of these processes is implicated in a host of pathologies, including neurodegenerative and metabolic diseases. The small molecule Mitochondrial Fusion Promoter M1 , a cell-permeable hydrazone compound, has emerged as a significant tool for investigating the therapeutic potential of modulating mitochondrial dynamics. This technical guide provides a comprehensive overview of the current understanding of M1's mechanism of action, its quantifiable effects on mitochondrial and cellular physiology, and detailed protocols for its experimental application. While not a signaling pathway in the traditional sense, M1's activity is intricately linked with the core mitochondrial fusion machinery and can influence downstream cellular signaling cascades in a context-dependent manner.

Core Mechanism of Action

This compound is a synthetic hydrazone that enhances mitochondrial fusion, particularly in cells with fragmented mitochondria.[1] Its precise molecular target remains to be definitively identified, but its mechanism is understood to be dependent on the existing cellular machinery for mitochondrial fusion.

Dependence on Core Fusion Proteins: MFN1/2 and OPA1

The pro-fusion activity of M1 is contingent upon the presence and basal activity of the core mitochondrial fusion proteins.[2] The outer mitochondrial membrane fusion is mediated by Mitofusins 1 and 2 (MFN1 and MFN2), while Optic Atrophy 1 (OPA1) governs the fusion of the inner mitochondrial membrane.[3][4] Studies have shown that M1 is unable to promote mitochondrial fusion in cells where MFN1 and MFN2, or OPA1 have been knocked out, indicating that M1 acts as an enhancer or modulator of this existing machinery rather than bypassing it.[2] The functional interaction appears to be particularly dependent on MFN1.[5]

Investigated and Disputed Mechanisms

-

ATP Synthase: Initial hypotheses suggested that M1's mechanism might involve the catalytic α and β subunits of ATP synthase (Complex V).[2] This was based on observations that M1 treatment could rescue the expression of these subunits in Mfn1/Mfn2 knockout cells. However, subsequent research in human induced pluripotent stem cells (iPSCs) demonstrated that M1 induced mitochondrial fusion without altering the expression of ATP synthase subunits ATP5A or ATP5B, suggesting this is not the primary mechanism.[2]

-

PI3K/AKT Signaling Pathway: In specific pathological contexts, such as cigarette smoke-induced airway inflammation, M1 has been shown to exert protective effects by inhibiting the PI3K/AKT signaling pathway.[6] This leads to a reduction in inflammatory cytokines and oxidative stress. It is crucial to note that this is likely a downstream consequence of M1's broader effects on mitochondrial health and cellular stress responses, rather than its direct mechanism for promoting fusion.[6]

The following diagram illustrates the current understanding of M1's mechanism of action.

Quantitative Data on M1-Mediated Effects

The following tables summarize quantitative data from various studies on the effects of the M1 compound.

| Parameter | Cell/Model System | M1 Concentration | Effect | Reference |

| Mitochondrial Morphology | Human iPSCs | 5-10 µM | Significant reduction in the proportion of granular mitochondria. | [2] |

| Dopaminergic SH-SY5Y cells | Not specified | Significantly inhibited MPP+ induced mitochondrial fragmentation. | [7] | |

| Cellular Respiration | Pancreatic beta cells (cholesterol-exposed) | 20 µM | Prevents impairment of oxygen consumption rate. | [8] |

| Mitochondrial ROS | BRIN-BD11 pancreatic beta cells | 20 µM | Decreased mitochondrial ROS to 1.0 ± 0.44 fold of control. | [8] |

| Mitochondrial Membrane Potential | BRIN-BD11 pancreatic beta cells | 20 µM | Enhanced mitochondrial membrane potential from 0.29 ± 0.05 fold to 0.5 ± 0.07 fold of control. | [8] |

| Insulin Secretion | Pancreatic beta cells (cholesterol-exposed) | 20 µM | Restores Glucose Stimulated Insulin Secretion (GSIS). | [8] |

| Inflammatory Cytokines (in response to Cigarette Smoke Extract) | BEAS-2B cells | Not specified | Significantly reduced the release of IL-6, IL-8, and TNF-α. | [6] |

| Mitochondrial Protein Expression (in response to Cigarette Smoke Extract) | BEAS-2B cells | Not specified | Increased expression of MFN2 and OPA1; decreased expression of DRP1 and MFF. | [6] |

Table 1: Summary of in vitro effects of this compound.

| Parameter | Animal Model | M1 Dosage | Effect | Reference |

| Brain Damage | Rats with cardiac ischemia/reperfusion injury | 2 mg/kg (i.v.) | Significantly protected against brain damage. | [8] |

| Blood-Brain Barrier | Rats with cardiac ischemia/reperfusion injury | 2 mg/kg (i.v.) | Increased tight junction protein expression. | [8] |

| Macrophage Infiltration | Rats with cardiac ischemia/reperfusion injury | 2 mg/kg (i.v.) | Reduced macrophage infiltration in the brain. | [8] |

| Lung Histology | Mice exposed to cigarette smoke | Not specified | Attenuated lung histologic damage and mucus hypersecretion. | [6] |

Table 2: Summary of in vivo effects of this compound.

Experimental Protocols

Detailed methodologies are critical for the reproducible study of M1's effects. The following sections provide protocols for key experiments.

Assessment of Mitochondrial Morphology via Immunofluorescence

This protocol describes the visualization of mitochondrial networks in cultured cells treated with M1.

Materials:

-

Cell culture medium (e.g., DMEM)

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against a mitochondrial protein (e.g., anti-TOMM20, anti-HSP60)

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Glass coverslips and microscope slides

-

Confocal microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight. Treat cells with the desired concentration of M1 (or vehicle control, e.g., DMSO) for the specified duration (e.g., 24 hours).

-

Fixation: Aspirate the medium, wash cells twice with PBS, and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash cells three times with PBS. Incubate with DAPI solution for 5 minutes for nuclear counterstaining. Wash twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Acquire images using a confocal microscope with appropriate laser lines and filters. Obtain z-stacks to capture the entire mitochondrial network within the cells.

-

Analysis: Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji with plugins like MiNA or Mito-Analyzer). Parameters to analyze include mitochondrial footprint, aspect ratio, form factor, and network branching.

References

- 1. wang.ucsd.edu [wang.ucsd.edu]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule agonist of mitochondrial fusion repairs mitochondrial dysfunction | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OPA1 requires mitofusin 1 to promote mitochondrial fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Step by Step Guide for FRAP Experiments | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 8. Small molecule inhibitors of mitochondrial division: tools that translate basic biological research into medicine - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of the Mitochondrial Fusion Promoter M1 on Mitofusin-1 and Mitofusin-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dynamics, characterized by a balance between fusion and fission events, are critical for maintaining mitochondrial health, cellular bioenergetics, and overall cellular homeostasis. The key regulators of outer mitochondrial membrane fusion are two homologous GTPases: mitofusin-1 (MFN1) and mitofusin-2 (MFN2). Dysregulation of these proteins is implicated in a variety of pathologies, including neurodegenerative diseases and cardiovascular conditions. This has spurred interest in the development of therapeutic agents that can modulate mitochondrial dynamics.

One such agent is the small molecule hydrazone, M1, a known promoter of mitochondrial fusion. This technical guide provides an in-depth overview of the current understanding of the effects of M1 on MFN1 and MFN2. It is important to note that while the query specified "M1 effect," the scientific literature predominantly refers to a small molecule designated "M1" that promotes mitochondrial fusion, not an "M1 protein" with a known direct effect on mitofusins. Therefore, this document will focus on the effects of this small molecule fusion promoter.

This guide summarizes the quantitative effects of M1 on MFN1 and MFN2 expression, outlines detailed experimental protocols for studying these interactions, and visualizes the known signaling pathways and experimental workflows.

Quantitative Data on the Effect of M1 on Mitofusin-1 and Mitofusin-2

The impact of the small molecule M1 on the expression of mitofusin-1 and mitofusin-2 appears to be cell-type dependent. Studies in dorsal root ganglion (DRG) neurons have demonstrated a significant upregulation of both MFN2 mRNA and protein levels following M1 treatment.[1] In contrast, research on mouse embryonic fibroblasts (MEFs) suggests that M1's pro-fusion activity is not mediated by an increase in MFN1 or MFN2 expression but may instead involve other mitochondrial proteins like ATP5A and ATP5B.[2]

Table 1: Effect of Small Molecule M1 on Mitofusin-2 Expression in Dorsal Root Ganglion (DRG) Neurons [1]

| Treatment | Concentration | Duration | Target | Method | Fold Change |

| M1 | 2.5 µM | Not Specified | Mfn2 mRNA | qPCR | 15-fold increase |

| M1 | 2.5 µM | Not Specified | MFN2 Protein | Western Blot | 1.4-fold increase |

Table 2: Effect of Small Molecule M1 on Mitofusin Expression in Mouse Embryonic Fibroblasts (MEFs) [2]

| Cell Line | Treatment | Concentration | Duration | Target | Method | Result |

| Mfn1 KO MEFs | M1 | 5 µM | 24 hours | Mfn2 | Western Blot | No significant change |

| Mfn2 KO MEFs | M1 | 5 µM | 24 hours | Mfn1 | Western Blot | No significant change |

Signaling Pathways

The precise signaling pathway through which M1 exerts its effects on mitochondrial fusion is still under investigation. However, recent evidence points towards the involvement of the PI3K-AKT signaling pathway. In a study on cigarette smoke-induced airway inflammation, M1 was shown to play a protective role by inhibiting the PI3K-AKT pathway. It is hypothesized that by modulating this pathway, M1 can influence the expression and/or activity of mitochondrial dynamics proteins, including MFN1 and MFN2.

Experimental Protocols

The following are detailed protocols for key experiments used to investigate the effects of the small molecule M1 on mitofusin-1 and mitofusin-2.

Cell Culture and Treatment with Small Molecule M1

This protocol describes the general procedure for treating cultured mammalian cells with the mitochondrial fusion promoter M1.

Materials:

-

Mammalian cell line of interest (e.g., MEFs, SH-SY5Y, DRG neurons)

-

Complete cell culture medium

-

Small molecule M1 (hydrazone)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Plate cells at a desired density in the appropriate culture vessel and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

M1 Stock Solution Preparation: Prepare a stock solution of M1 in DMSO. For example, a 15 mM stock can be made by reconstituting 5 mg of M1 powder in 0.92 mL of DMSO.[3] Store the stock solution at -20°C.

-

Treatment Preparation: On the day of the experiment, thaw the M1 stock solution. Prepare the desired final concentration of M1 by diluting the stock solution in fresh, pre-warmed complete culture medium. A common working concentration is 5 µM.[2] Also, prepare a vehicle control medium containing the same final concentration of DMSO as the M1-treated medium.

-

Cell Treatment: Remove the old medium from the cells and replace it with the M1-containing medium or the vehicle control medium.

-

Incubation: Incubate the cells for the desired period (e.g., 24 hours).[2]

-

Downstream Analysis: Following incubation, the cells are ready for downstream applications such as protein extraction for Western blotting or fixation for immunofluorescence.

Western Blotting for MFN1 and MFN2

This protocol outlines the steps for analyzing MFN1 and MFN2 protein expression levels in M1-treated cells via Western blotting.

Materials:

-

M1-treated and vehicle-treated cell pellets

-

RIPA lysis buffer supplemented with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-Mitofusin-1

-

Rabbit anti-Mitofusin-2

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against MFN1, MFN2, and a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize the MFN1 and MFN2 signals to the loading control.

Immunofluorescence for Mitochondrial Morphology

This protocol details the procedure for visualizing mitochondrial morphology in M1-treated cells using immunofluorescence.

Materials:

-

Cells grown on coverslips and treated with M1 or vehicle

-

Paraformaldehyde (PFA), 4% in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against a mitochondrial marker (e.g., anti-TOM20 or anti-HSP60)

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Fixation: Wash the cells on coverslips once with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Blocking: Block the cells with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the mitochondrial network using a confocal microscope. Acquire images for analysis of mitochondrial morphology (e.g., length, fragmentation).

Conclusion

The small molecule M1 is a promising tool for modulating mitochondrial dynamics, with demonstrated effects on mitochondrial fusion and the expression of key fusion proteins, MFN1 and MFN2, in a cell-type-specific manner. While the precise molecular mechanisms are still being elucidated, the involvement of the PI3K-AKT signaling pathway offers a potential avenue for further investigation. The experimental protocols provided in this guide offer a framework for researchers to further explore the intricate relationship between M1, mitofusins, and mitochondrial health. Future studies are warranted to fully characterize the therapeutic potential of M1 in diseases associated with mitochondrial dysfunction.

References

The Critical Role of OPA1 in M1 Macrophage Polarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dynamics, particularly the process of mitochondrial fusion, have emerged as a critical regulatory nexus in macrophage polarization. This technical guide delves into the core of this regulation, focusing on the profound impact of Optic Atrophy 1 (OPA1), a key protein of the inner mitochondrial membrane, on the expression and function of pro-inflammatory M1 macrophages. Evidence strongly indicates that OPA1 is not merely a structural component of mitochondria but an active participant in the signaling cascades that govern M1 commitment. This document synthesizes current research to provide a detailed overview of the signaling pathways, experimental evidence, and methodologies relevant to understanding the OPA1-M1 macrophage axis, offering a valuable resource for researchers and professionals in immunology and drug development.

Introduction: OPA1 and Mitochondrial Dynamics in Macrophages

Macrophages are highly plastic immune cells that adopt distinct functional phenotypes in response to environmental cues. Classically activated, or M1, macrophages are characterized by their pro-inflammatory functions, which are essential for host defense against pathogens. This functional polarization is tightly linked to profound metabolic reprogramming, with M1 macrophages favoring glycolysis. At the heart of this metabolic shift lie the mitochondria, dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis.

Optic Atrophy 1 (OPA1) is a dynamin-like GTPase that plays an indispensable role in mediating the fusion of the inner mitochondrial membrane, maintaining cristae structure, and regulating oxidative phosphorylation.[1][2][3] Emerging research has illuminated a critical, non-canonical role for OPA1 in orchestrating macrophage polarization, demonstrating that its function extends beyond mitochondrial morphology to directly influence pro-inflammatory signaling pathways.

The Impact of OPA1 on M1 Macrophage Phenotype

Compelling evidence from studies utilizing myeloid-specific OPA1 knockout models reveals that OPA1 is essential for robust M1 macrophage polarization.[1][2][3] In the absence of OPA1, macrophages exhibit a significantly impaired ability to commit to the M1 lineage upon stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1] This impairment is manifested by a marked reduction in the expression of canonical M1 markers and a decrease in the secretion of pro-inflammatory cytokines.[1][4]

Quantitative Data on M1 Marker Expression

The following tables summarize the quantitative changes observed in M1 macrophage markers in OPA1-deficient bone marrow-derived macrophages (BMDMs) compared to wild-type controls following stimulation with LPS (500 ng/mL) and IFN-γ (25 ng/mL) for 24 hours.

Table 1: Relative Gene Expression of M1 Polarization Markers in OPA1-Deficient Macrophages